Tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate
Description
Tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate is a pyrrolopyridine derivative characterized by a bicyclic framework with a hydroxyl group at position 2 and dimethyl substituents at position 2. This compound belongs to a class of nitrogen-containing heterocycles widely explored in medicinal chemistry due to their structural similarity to bioactive molecules. The hydroxy and dimethyl groups in the target compound likely enhance steric bulk and influence hydrogen-bonding interactions, which can modulate solubility, stability, and receptor binding properties.
Synthetic routes for such derivatives often involve tert-butyloxycarbonyl (Boc) protection of the pyrrolopyridine nitrogen, followed by functionalization at specific positions. For example, tert-butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1111637-66-1) is synthesized via bromination and methylation steps, yielding a molecular weight of 313.19 g/mol .
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-13(2,3)19-12(18)16-9-7-6-8-15-10(9)14(4,5)11(16)17/h6-8,11,17H,1-5H3 |
InChI Key |
GYZRVVYVMNOREO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C2=C1N=CC=C2)C(=O)OC(C)(C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous pyrrolopyridine derivatives:
Key Observations:
Substituent Effects on Reactivity and Bioactivity: The hydroxy group in the target compound may confer polarity, enhancing solubility compared to halogenated analogs (e.g., 4-Cl derivative) . However, it could also increase susceptibility to oxidation, necessitating protective strategies during synthesis .
Pharmacological Relevance: Derivatives like the 4-chloro analog (CAS 494767-22-5) are used in proteolysis-targeting chimeras (PROTACs), highlighting the scaffold’s versatility in drug design .
Synthetic Challenges :
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